2-Chloro-6-(hydroxymethyl)phenol
Overview
Description
2-Chloro-6-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Interactions
- Bond Dissociation and Acidity : Studies have focused on the bond dissociation energies of substituted phenols like 2-Chloro-6-(hydroxymethyl)phenol, noting their significance in both synthetic organic materials and as antioxidants in biological systems. The study highlights the importance of understanding the O-H bond dissociation energies and acidities of substituted phenols, providing insights into their stability and reactivity (Chandra & Uchimaru, 2002).
Material Sciences and Industrial Applications
- Plastic Industry : Phenols like this compound are widely used in the plastic industry, particularly in food packaging and in softening rigid plastics. The research evaluates the effects of such compounds on different receptors, indicating their potential impact on material properties and safety (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
- Hydrogen Bonding and Structural Formation : The compound forms hydrogen-bonded assemblages, influencing the molecular arrangement and properties of materials. This is crucial in understanding and designing materials with desired mechanical and chemical properties (Masci & Thuéry, 2002).
Biological and Pharmaceutical Research
- Antimicrobial Properties : Certain derivatives of this compound exhibit antimicrobial activities, offering potential applications in developing new pharmaceuticals or sanitization agents (Çinarli, Gürbüz, Tavman, & Birteksöz, 2011).
Energy and Environmental Applications
- Photocatalysis in Wastewater Treatment : The photocatalytic performance of compounds related to this compound under specific light irradiation has been studied, highlighting its potential in environmental remediation and wastewater treatment processes (Sun, Wang, Zhang, & Sun, 2013).
Mechanism of Action
Target of Action
Hydroxymethyl derivatives of phenols, including 2-chloro-6-(hydroxymethyl)phenol, are known to interact with various biological targets due to their structural similarity to natural phenolic compounds .
Mode of Action
It’s known that hydroxymethyl derivatives of phenols can undergo various chemical reactions, including reduction with sodium borohydride . These reactions can lead to changes in the compound’s structure and, consequently, its interaction with biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Temperature and presence of other chemicals can also affect its stability and reactivity .
Properties
IUPAC Name |
2-chloro-6-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYDJXCHUYNRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516735 | |
Record name | 2-Chloro-6-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22471-02-9 | |
Record name | 2-Chloro-6-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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